molecular formula C27H31ClN2O4 B1387913 1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate CAS No. 81666-87-7

1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate

Cat. No.: B1387913
CAS No.: 81666-87-7
M. Wt: 483 g/mol
InChI Key: PLJQUZQSEIZOFT-UHFFFAOYSA-M
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Description

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is a synthetic dye belonging to the carbocyanine family. This compound is known for its vibrant color and is widely used in various scientific applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with biological molecules, making it a valuable tool in research and diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate typically involves the condensation of indole derivatives with aldehydes or ketones. The reaction is carried out under acidic conditions, often using perchloric acid as a catalyst. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final dye.

Industrial Production Methods

In industrial settings, the production of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pH, and reaction time to achieve consistent quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dye can undergo substitution reactions where functional groups on the indole rings are replaced with other groups, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the dye, while reduction can produce different reduced derivatives. Substitution reactions result in modified dyes with altered functional groups.

Scientific Research Applications

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques, including spectroscopy and chromatography.

    Biology: Employed in fluorescence microscopy and flow cytometry to stain and visualize biological samples.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of sensors and other analytical devices.

Mechanism of Action

The mechanism of action of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate involves its ability to absorb and emit light at specific wavelengths. This property is due to the conjugated double bonds in its structure, which allow it to interact with light. In biological systems, the dye binds to specific molecules, such as proteins or nucleic acids, enabling their visualization under a microscope. The molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate is unique among carbocyanine dyes due to its specific structural features and photophysical properties. Similar compounds include:

    1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine iodide: Similar in structure but with iodide as the counterion.

    3,3’-Diethylthiadicarbocyanine iodide: Contains sulfur in the polymethine chain, altering its properties.

    3,3’-Diethyloxacarbocyanine iodide: Contains oxygen in the polymethine chain, affecting its photophysical characteristics.

These compounds share similar applications but differ in their specific properties and performance in various contexts.

Properties

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N2.ClHO4/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;2-1(3,4)5/h7-19H,1-6H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJQUZQSEIZOFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
Reactant of Route 2
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
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1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
Reactant of Route 4
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
Reactant of Route 5
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate
Reactant of Route 6
1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate

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